Methyl benzoylformate

Description

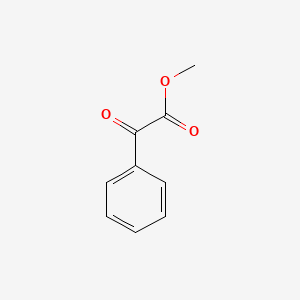

Methyl benzoylformate (CAS 15206-55-0), with the empirical formula C₉H₈O₃, is an α-keto ester characterized by a benzoyl group linked to a methyl ester via a carbonyl moiety. It is widely utilized in organic synthesis, particularly in enantioselective reductions and enzymatic decarboxylation reactions. As a substrate analog for benzoylformate, it plays a critical role in studying thiamin diphosphate (ThDP)-dependent enzymes like benzoylformate decarboxylase (BFDC) . Its applications extend to the production of chiral α-hydroxy ketones and mandelate derivatives, making it valuable in pharmaceutical and biocatalytic processes .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHXLHGIAMFFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065867 | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15206-55-0, 81065-82-9 | |

| Record name | Methyl phenylglyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15206-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenylglyoxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015206550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, methyl-alpha-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl benzoylformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl benzoylformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl benzoylformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYLGLYOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F2045STG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl Phenylglyoxalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through acid-catalyzed hydrolysis of benzoyl cyanide to benzoylformic acid, followed by esterification with methanol. Key parameters include:

-

Molar Ratios : Optimal benzoyl cyanide:methanol:water ratios are 1:1.5–3:1–3, with excess methanol driving esterification.

-

Catalyst Loading : Sodium chloride at 0.2–0.3 mol per mole of benzoyl cyanide enhances reaction kinetics.

-

Temperature Profile : Initial mixing at 40–60°C, followed by post-sulfuric acid addition heating to 60–90°C for 2–5 hours.

Performance Data

Table 1 summarizes yields from representative embodiments:

| Benzoyl Cyanide (mol) | Methanol (mol) | H₂SO₄ (mol) | Catalyst (NaCl, mol) | Yield (%) |

|---|---|---|---|---|

| 0.5 | 1.0 | 0.75 | 0.15 | 92.1 |

| 0.5 | 0.75 | 0.75 | 0.15 | 90.5 |

| 0.5 | 1.0 | 1.25 | 0.15 | 88.5 |

This method reduces wastewater by 40% compared to traditional routes and enables ammonium sulfate recovery from acidic byproducts.

Bromination of 2,2-Dimethoxyacetophenone

An alternative route involves brominating 2,2-dimethoxyacetophenone (C₁₁H₁₄O₃) in cyclohexane or chlorobenzene solvents with bromine (Br₂), catalyzed by 4-methyl-2,6-di-tert-butylphenol as a radical inhibitor.

Reaction Dynamics

The bromination occurs at 60–120°C, producing this compound and hydrogen bromide (HBr). Key advantages include:

Industrial Scalability

Post-reaction steps involve nitrogen purging to remove excess Br₂ and HBr, followed by sodium carbonate washing and vacuum distillation. This method’s main drawback is bromine handling risks, necessitating specialized equipment.

Oxidation of Methyl Phenylacetate

Aerobic oxidation of methyl phenylacetate (C₉H₁₀O₂) using tert-butyl hydroperoxide (TBHP) and a dual catalyst system (Cu(OAc)₂ and H₃PMo₁₂O₄₀) in water-acetonitrile solvents achieves 92% yield.

Catalytic System

Environmental Impact

This method avoids halogenated reagents, aligning with green chemistry principles. However, TBHP’s explosive potential requires careful temperature control.

Chlorination of 2,2-Dimethoxy-1-Phenyl Butanone

Chlorine gas (Cl₂) reaction with 2,2-dimethoxy-1-phenyl butanone (C₁₂H₁₆O₃) in organic solvents produces this compound via a single-step mechanism.

Process Parameters

Product Purity

Post-reaction neutralization with sodium bicarbonate and vacuum distillation yields >99% purity, suitable for pharmaceutical applications.

Comparative Analysis of Methods

Table 2 evaluates key metrics across methodologies:

| Method | Yield (%) | Cost Index | Safety Concerns | Environmental Impact |

|---|---|---|---|---|

| One-Pot Synthesis | 88–92 | Low | H₂SO₄ handling | Moderate (NH₄ recovery) |

| Bromination | 90–93 | High | Br₂ toxicity | High (HBr emissions) |

| TBHP Oxidation | 92 | Moderate | TBHP instability | Low |

| Chlorination | 85–90 | Moderate | Cl₂ exposure | Moderate |

Chemical Reactions Analysis

Thermal Decomposition Reaction

Methyl benzoylformate undergoes homogeneous, unimolecular gas-phase thermal decomposition at elevated temperatures (440–481°C). The reaction follows first-order kinetics and produces methyl benzoate and carbon monoxide as primary products .

Reaction Mechanism :

Products:

-

Methyl benzoate (C₈H₈O₂)

-

Carbon monoxide (CO)

Kinetic Parameters :

| Temperature Range | Pressure Range | Activation Energy () | Pre-exponential Factor () |

|---|---|---|---|

| 440–481°C | 32–80 Torr | 167.2 ± 4.8 kJ/mol | 13.3 ± 0.2 (log k in s⁻¹) |

This decomposition pathway is critical for understanding the compound’s stability in high-temperature industrial processes .

Enzymatic Interactions with Benzoylformate Decarboxylase (BFDC)

BFDC, a thiamin diphosphate (ThDP)-dependent enzyme, catalyzes the decarboxylation of benzoylformate to benzaldehyde. While this compound itself is not a natural substrate for BFDC, structural analogs like methyl benzoylphosphonate (MBP) form stable adducts with ThDP, mimicking intermediate steps in the enzymatic mechanism .

Key Findings :

-

Inhibition Studies : MBP acts as a competitive inhibitor of BFDC with .

-

Adduct Formation : X-ray crystallography (1.37 Å resolution) confirmed a tetrahedral adduct between ThDP’s C2 atom and MBP’s carbonyl carbon, resembling intermediates in carboligation reactions .

Implications :

These studies highlight this compound’s potential role in probing enzymatic mechanisms or designing biocatalysts for stereospecific organic synthesis .

Scientific Research Applications

General Properties

Methyl benzoylformate is characterized by:

- Physical State : Colorless to pale yellow liquid

- Odor : Sweet, fruity

- Solubility : Moderately soluble in water; primarily soluble in organic solvents such as ethanol and acetone

- Molecular Weight : 164.16 g/mol

- Reactivity : Can undergo ester hydrolysis and exhibits photoinitiating properties under UV light .

UV-Curable Coatings and Inks

MBF serves as a photoinitiator in UV-curable coatings and inks. When exposed to ultraviolet light, it initiates the polymerization process, leading to rapid drying and curing. This property is highly valued in industries such as:

- Automotive

- Electronics

- Packaging

The fast curing times and excellent durability of UV-cured products make MBF an essential component in these applications .

Agricultural Chemicals

In agriculture, MBF is utilized as an intermediate in the synthesis of the herbicide Benzimidazolinone , which is effective for controlling unwanted weeds. Its role in producing this selective herbicide underscores its importance in crop management practices .

Organic Synthesis

MBF is employed as a versatile building block in organic synthesis. Its chemical reactivity allows for the introduction of various functional groups, making it valuable for synthesizing:

- Pharmaceuticals

- Agrochemicals

- Specialty chemicals

This application highlights its significance in developing compounds with diverse functionalities .

Data Table: Applications of this compound

| Application Area | Specific Use | Industry Impact |

|---|---|---|

| UV-Curable Coatings | Photoinitiator for rapid curing | Automotive, Electronics, Packaging |

| Agricultural Chemicals | Intermediate for Benzimidazolinone synthesis | Crop protection |

| Organic Synthesis | Building block for pharmaceuticals | Drug development |

Case Study 1: UV-Curable Coatings

A study demonstrated that incorporating MBF into UV-curable formulations significantly improved the curing speed and mechanical properties of coatings used in automotive finishes. The photoinitiating efficiency of MBF led to a reduction in energy consumption during the curing process while enhancing durability against environmental factors .

Case Study 2: Herbicide Synthesis

Research on the synthesis of Benzimidazolinone revealed that using MBF as an intermediate resulted in higher yields compared to traditional methods. The environmentally friendly synthesis route minimized waste and reduced the use of hazardous materials, showcasing MBF's role in sustainable agricultural practices .

Mechanism of Action

Methyl benzoylformate primarily acts as a photoinitiator in UV-curable coatings and inks. When exposed to ultraviolet light, it initiates the polymerization process, resulting in the rapid drying and curing of coatings and inks . In biological systems, it undergoes enantioselective reduction to form ®-methyl mandelate, which is used as a pharmaceutical intermediate . The molecular targets and pathways involved include the polymerization process in industrial applications and the enzymatic reduction pathways in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enzymatic Interactions and Kinetic Parameters

Methyl benzoylformate is structurally analogous to benzoylformate and methyl benzoylphosphonate (MBP), both of which interact with BFDC. However, their binding affinities and roles differ significantly:

- Key Insight : MBP’s lower Kᵢ (0.38 mM vs. Kₘ = 0.76 mM for benzoylformate) highlights its stronger inhibition of BFDC, attributed to its phosphonate group stabilizing tetrahedral intermediates . Mutations in BFDC (e.g., T377L/A460Y) minimally affect benzoylformate binding despite reducing active site volume, suggesting residue flexibility accommodates substrate rotation .

Enantioselective Reduction Performance

This compound is enantioselectively reduced to R-mandelate by C₂-symmetric NADH models (1a, 1b) and biocatalysts. Comparative

- Key Insight : NADH models 1a/1b achieve high enantioselectivity (~90% ee) due to their rigid C₂-symmetric structure, while microbial systems (e.g., Yeast@AuPt/2D-SiNTs) offer sustainable catalysis with recyclability (>5 cycles) .

Substrate Specificity in ThDP-Dependent Enzymes

BFDC and pyruvate decarboxylase (PDC) exhibit divergent substrate preferences, influenced by active site residues:

- Key Insight : Residue swaps between BFDC and PDC (e.g., A460I in BFDC) reverse stereoselectivity in carboligation, underscoring this compound’s role in probing enzyme engineering .

Biological Activity

Methyl benzoylformate (MBF), a compound with the chemical formula C₉H₁₀O₃, is gaining attention for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of MBF, focusing on its role as a metabolite in cancer metabolism, its synthesis and structural characteristics, and its implications in drug development.

Chemical Structure and Properties

This compound consists of a carbonyl group (C=O) attached to a phenyl group (C₆H₅) and a methoxy group (OCH₃) through an ester linkage. This unique structure contributes to its electrophilic reactivity, which is crucial for its biological functions. The compound can be synthesized through the esterification of benzoyl chloride and methanol in the presence of a base like pyridine, as shown in the following balanced chemical equation:

1. Cancer Metabolism

Recent studies indicate that MBF acts as a metabolite involved in cancer metabolism. It has been observed that MBF participates in biochemical pathways associated with malignancies, suggesting potential roles in tumor growth and progression. The compound's ability to influence metabolic pathways makes it a candidate for further investigation in cancer research.

2. Pharmaceutical Applications

MBF serves as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs like ibuprofen and naproxen. Its derivatives have shown promise in medicinal chemistry due to their biological activity . The compound's versatility allows it to function as a building block for synthesizing various bioactive molecules.

Table 1: Summary of Biological Activities of this compound

While specific mechanisms of action for MBF in biological systems remain underexplored, it is known to interact with various enzymes involved in metabolic processes. For instance, MBF has been studied as a substrate for benzoylformate decarboxylase (BFDC), an enzyme that plays a critical role in mandelate metabolism. Research indicates that MBF can form stable adducts with thiamin diphosphate (ThDP), influencing enzymatic reactions .

Case Study: Enzymatic Reactions Involving this compound

A notable study demonstrated that MBF acts as a competitive inhibitor for BFDC, affecting its activity and potentially altering metabolic pathways related to aromatic substrates . This finding highlights the significance of MBF's interactions with metabolic enzymes.

Q & A

Basic: What established synthetic methodologies are recommended for preparing methyl benzoylformate in academic research?

Methodological Answer:

this compound is commonly synthesized via esterification of benzoylformic acid using methanol under acidic catalysis. Alternative routes include the oxidation of methyl mandelate or enzymatic reduction of benzoylformate derivatives. For enantioselective synthesis, Burkholderia sp. immobilized enzymes have been employed to reduce this compound to (R)-methyl mandelate, leveraging NADH peptide models and Mg²⁺ ion activation . Key steps include:

- Reagent Selection: Use anhydrous conditions to prevent hydrolysis.

- Characterization: Confirm purity via NMR (e.g., ¹H and ¹³C) and FT-IR to verify ester carbonyl stretches (~1,740 cm⁻¹) .

- Safety: Follow GHS guidelines (H317) to mitigate skin sensitization risks .

Basic: How should researchers characterize this compound and its reaction intermediates?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is critical:

- NMR Spectroscopy: Identify α-keto ester protons (~3.8 ppm for methoxy group; ~8.0 ppm for aromatic protons) and monitor reaction intermediates (e.g., ThDP adducts via ¹H/³¹P NMR) .

- X-Ray Crystallography: Resolve enzyme-substrate complexes (e.g., BFDC-MBP adducts at 1.37 Å resolution) to confirm tetrahedral intermediates .

- Circular Dichroism (CD): Detect ThDP’s 1',4'-iminopyrimidine tautomer (λ = 300–320 nm) during catalysis .

- Mass Spectrometry: Validate adduct formation (e.g., C2α-phosphonomandelyl-ThDP via HRMS) .

Advanced: What experimental strategies resolve contradictions between kinetic and structural data in BFDC-catalyzed reactions?

Methodological Answer:

Contradictions often arise from differences in steady-state kinetics vs. crystallographic snapshots. To address this:

- Stopped-Flow CD: Capture transient intermediates (e.g., enamine or tetrahedral adducts) in real-time .

- Mutagenesis Studies: Compare wild-type BFDC with mutants (e.g., H70A, S26A) to dissect roles in substrate binding (↑ Kₘ 25-fold in S26A) vs. catalysis (↓ kₐₜ 1,000-fold in H70A) .

- Computational Modeling: Use DFT (B3LYP/6-31G*) to simulate transition states and validate against kinetic isotope effects .

- Data Integration: Overlay crystallographic data (e.g., PDB 3FSJ) with kinetic profiles to map rate-limiting steps .

Advanced: How do computational studies enhance mechanistic understanding of this compound’s thermal decomposition?

Methodological Answer:

Theoretical approaches (e.g., density functional theory) predict decomposition pathways and rate constants:

- Reaction Coordinates: Map bond dissociation energies (C=O vs. C–C cleavage) and transition-state geometries .

- Thermodynamic Parameters: Calculate ΔH‡ and ΔS‡ to compare radical vs. concerted mechanisms.

- Validation: Cross-reference computed IR frequencies with experimental spectra (e.g., CO₂ release at ~2,350 cm⁻¹) .

- Software Tools: Gaussian or ORCA suites are recommended for trajectory analysis .

Advanced: What methodologies optimize enantioselective reductions of this compound in asymmetric catalysis?

Methodological Answer:

High stereocontrol requires:

- Chiral Ligands: Use β-lactam-rigidified NADH models to enforce axial dihydronicotinamide positioning in ternary complexes (Mg²⁺-mediated) .

- Kinetic Profiling: Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Solvent Effects: Deuteration studies (CD₃CN) reveal non-covalent interactions (e.g., ROESY NMR for ternary complex geometry) .

- Transition-State Analysis: DFT calculations predict distortion energies in NADH/Mg²⁺/substrate adducts .

Basic: What precautions are essential when handling this compound in experimental workflows?

Methodological Answer:

- PPE: Wear nitrile gloves and lab coats to prevent dermal exposure (H317) .

- Ventilation: Use fume hoods to avoid inhalation of vapors (boiling point: 246–248°C) .

- Waste Disposal: Treat aqueous waste with NaOH to hydrolyze esters before disposal .

Advanced: How do active-site residues in ThDP-dependent enzymes influence this compound’s reactivity?

Methodological Answer:

BFDC’s catalytic triad (S26, H70, H281) plays distinct roles:

- S26: Stabilizes substrate via hydrogen bonding (↑ Kₘ 25-fold in S26A mutants) .

- H70: Protonates intermediates (↓ kₐₜ 1,000-fold in H70A) and aids decarboxylation .

- H281: Facilitates enamine protonation (moderate Kₘ and kₐₜ effects) .

- Experimental Design: Use p-nitrobenzoylformate as a substrate analog for stopped-flow kinetics to isolate intermediates .

Advanced: What integrated approaches validate this compound’s role in multi-step enzymatic cascades?

Methodological Answer:

- Isotopic Labeling: Track ¹³C-labeled intermediates in carboligation reactions (e.g., benzaldehyde + acetaldehyde) .

- Multi-Technique Analysis: Combine equilibrium CD, X-ray crystallography, and MS to reconstruct catalytic cycles .

- Comparative Studies: Contrast BFDC with benzaldehyde lyase (BAL) to assess stereochemical divergence in aldehyde condensations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.